Cericlamine

概要

説明

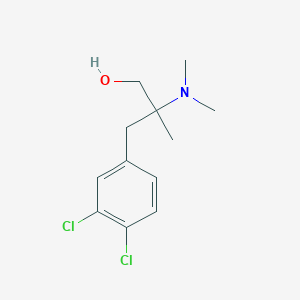

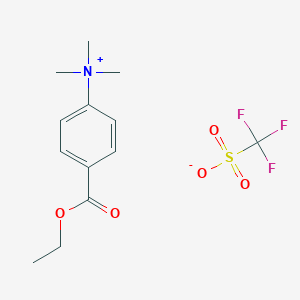

Cericlamine, also known by its developmental code JO-1017, is a potent and moderately selective serotonin reuptake inhibitor (SSRI) of the amphetamine family. It is specifically a derivative of phentermine and closely related to chlorphentermine, a highly selective serotonin releasing agent. This compound was investigated as an antidepressant for the treatment of depression, anxiety disorders, and anorexia nervosa but did not complete development and was never marketed .

準備方法

化学反応の分析

Cericlamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

科学的研究の応用

Cericlamine has been primarily studied for its potential as an antidepressant. It functions as a selective serotonin reuptake inhibitor, which increases the levels of serotonin in the brain and helps alleviate symptoms of depression and anxiety . Additionally, this compound has been investigated for its effects on the sleep-wakefulness cycle and its potential to prevent serotonin depletion in the brain . Although it was not marketed, this compound’s research has contributed to the understanding of serotonin reuptake inhibitors and their role in treating mental health disorders.

作用機序

Cericlamine exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, into the presynaptic neuron. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing its availability to bind to postsynaptic receptors. The primary molecular target of this compound is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft . By blocking SERT, this compound enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects.

類似化合物との比較

Cericlamine is similar to other selective serotonin reuptake inhibitors such as fluoxetine, sertraline, and paroxetine. it is unique in its structural relation to amphetamines and its moderate selectivity for serotonin reuptake inhibition . Other similar compounds include chlorphentermine, which is a highly selective serotonin releasing agent, and phentermine, a stimulant used for weight loss . Compared to these compounds, this compound’s specific pharmacological profile and its discontinued development make it a unique subject of study in the field of antidepressants.

特性

CAS番号 |

112922-55-1 |

|---|---|

分子式 |

C12H17Cl2NO |

分子量 |

262.17 g/mol |

IUPAC名 |

3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol |

InChI |

InChI=1S/C12H17Cl2NO/c1-12(8-16,15(2)3)7-9-4-5-10(13)11(14)6-9/h4-6,16H,7-8H2,1-3H3 |

InChIキー |

FWYRGHMKHZXXQX-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |

正規SMILES |

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |

同義語 |

2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol cericlamine JO 1017 JO-1017 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,4'R,5R,5'R)-2,2'-bis(4-Methoxyphenyl)-[4,4'-bi(1,3-dioxane)]-5,5'-diol](/img/structure/B54444.png)

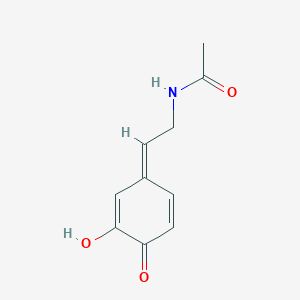

![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)

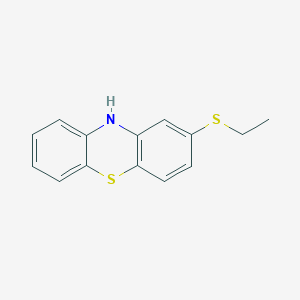

![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)

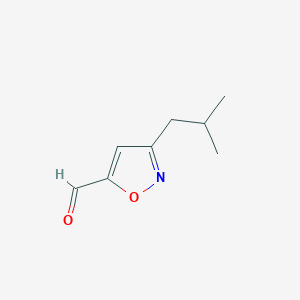

![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)